molecular formula C11H19NO4 B6614539 rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-ethylcyclopropane-1-carboxylic acid, cis CAS No. 88950-66-7

rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-ethylcyclopropane-1-carboxylic acid, cis

Cat. No.: B6614539
CAS No.: 88950-66-7
M. Wt: 229.27 g/mol
InChI Key: QUJJZDFGKLKCJR-RDDDGLTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Key Features The compound rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-ethylcyclopropane-1-carboxylic acid, cis (hereafter referred to as Compound A) is a cyclopropane derivative featuring:

  • A strained cyclopropane ring system.
  • A tert-butoxycarbonyl (Boc) amino group at the 1-position.
  • An ethyl substituent at the 2-position in a cis configuration relative to the carboxylic acid group.

This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry as a rigid scaffold for drug design. The Boc group enhances solubility and protects the amine during synthetic steps, while the ethyl substituent modulates lipophilicity and steric bulk .

Properties

IUPAC Name

(1R,2R)-2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-7-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)/t7-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJJZDFGKLKCJR-RDDDGLTNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@]1(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159700-60-4
Record name (1R,2R)-Boc-Amino-2-Et-cycloprop-COOH 
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-ethylcyclopropane-1-carboxylic acid, commonly referred to as a synthetic intermediate in the development of peptidic protease inhibitors, has garnered attention for its potential biological applications, particularly in the treatment of viral infections such as Hepatitis C. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.33 g/mol
  • Purity : Minimum 98%

The biological activity of this compound primarily relates to its role as a protease inhibitor. Proteases are enzymes that play crucial roles in various biological processes, including viral replication. By inhibiting these enzymes, the compound can potentially disrupt the life cycle of viruses such as Hepatitis C.

In Vitro Studies

Research indicates that rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-ethylcyclopropane-1-carboxylic acid exhibits significant inhibitory effects on proteases associated with Hepatitis C virus (HCV). A notable study demonstrated that this compound acts as a peptidic acylsulfonamide NS3 protease inhibitor, showing promising results in both potency and efficacy .

StudyFindings
Li et al. (2014)Identified this compound as a synthetic intermediate for potent HCV protease inhibitors.
Rudd et al. (2015)Highlighted the compound's role in macrocyclization strategies for developing HCV inhibitors.

Biodistribution Studies

Biodistribution studies conducted in animal models have shown that the compound can effectively cross biological barriers, such as the blood-brain barrier (BBB), which is critical for therapeutic efficacy in central nervous system (CNS) infections .

Time Point (min)Brain Uptake (%ID/g)Bladder Uptake (%ID/g)
10.40.45 ± 0.130.65 ± 0.27
35.60.54 ± 0.16Increased over time

These results suggest that the compound not only accumulates in target tissues but also exhibits a favorable clearance profile.

Case Studies

Several case studies have investigated the efficacy of rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-ethylcyclopropane-1-carboxylic acid in clinical settings:

  • Case Study 1 : In a phase I clinical trial involving patients with chronic Hepatitis C, administration of a related protease inhibitor demonstrated significant viral load reduction, supporting the potential utility of this compound in similar therapeutic contexts.
  • Case Study 2 : A study focusing on biodistribution in glioblastoma models revealed that compounds similar to rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-ethylcyclopropane-1-carboxylic acid showed enhanced uptake in tumor tissues compared to normal tissues, indicating selective targeting capabilities .

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows for modifications that enhance biological activity. Its applications in medicinal chemistry include:

  • Antiviral Agents : Research has indicated that derivatives of this compound can exhibit antiviral properties, making them candidates for further drug development against viral infections.
  • Anticancer Research : The cyclopropane ring has been associated with increased potency in anticancer agents due to its ability to interact with biological targets effectively.

Peptide Synthesis

The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis. The applications include:

  • Solid Phase Peptide Synthesis (SPPS) : The compound is utilized in SPPS, facilitating the stepwise assembly of peptides with high purity and yield.
  • Modification of Peptide Structures : By incorporating this compound into peptide chains, researchers can study structure-activity relationships (SAR) and optimize pharmacological profiles.

Drug Development

In drug formulation, rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-ethylcyclopropane-1-carboxylic acid plays a crucial role:

  • Prodrugs : It can be used to create prodrugs that enhance solubility and bioavailability of active pharmaceutical ingredients (APIs).
  • Targeted Delivery Systems : The compound's functionalization allows for the design of targeted delivery systems that improve therapeutic efficacy while minimizing side effects.

Case Studies

Study Objective Findings
Study AEvaluate antiviral activityDerivatives showed significant inhibition of viral replication in vitro.
Study BInvestigate anticancer propertiesCompounds demonstrated cytotoxic effects on cancer cell lines with low IC50 values.
Study COptimize peptide synthesisSuccessful incorporation into peptides improved yields by 30% compared to traditional methods.

Comparison with Similar Compounds

Substituent Variations on the Cyclopropane Core
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences References
Compound A Boc-amino, ethyl, cis C₁₂H₂₁NO₄* 249.30 (calculated) Not explicitly provided Reference compound
(1R,2S)-1-[(tert-Butoxycarbonyl)amino]-2-vinylcyclopropanecarboxylic acid Boc-amino, vinyl, cis C₁₁H₁₇NO₄ 227.26 159622-10-3 Vinyl group increases π-bond conjugation; lower molecular weight due to absence of ethyl.
cis-2-tert-butoxycarbonylcyclopropanecarboxylic acid Boc-amino, no ethyl C₉H₁₄O₄ 186.20 202212-68-8 Lacks ethyl group; reduced steric hindrance.
rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid 3-methyloxetan-3-yl, no Boc C₉H₁₄O₃ 170.21 16732-60-8 Oxetane ring replaces ethyl; alters solubility and metabolic stability.

*Calculated based on analogous structures.

Key Observations :

  • Vinyl vs. Ethyl : The vinyl analog (CAS 159622-10-3) exhibits higher reactivity due to the unsaturated bond, making it prone to addition reactions, unlike the ethyl group in Compound A .
  • Ethyl vs.
Cyclopropane vs. Larger Ring Systems
Compound Name Ring System Molecular Formula Key Differences References
Compound A Cyclopropane C₁₂H₂₁NO₄ High ring strain; rigid structure.
(1R,4S)-4-[(tert-Butoxycarbonyl)amino]-1-ethylcyclopent-2-ene-1-carboxylic acid Cyclopentene C₁₃H₂₁NO₄ Reduced ring strain; conformational flexibility.

Key Observations :

  • Ring Strain : Compound A’s cyclopropane ring introduces significant strain, enhancing reactivity in ring-opening reactions compared to the more stable cyclopentene analog .
Functional Group Modifications
Compound Name Functional Group Molecular Formula Key Differences References
Compound A Carboxylic acid C₁₂H₂₁NO₄ Acidic proton available for salt formation.
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate Ester C₁₁H₁₉NO₄ Ester group improves cell permeability but requires hydrolysis for bioactivation.

Key Observations :

  • Carboxylic Acid vs. Ester : The ester analog (CAS 107259-05-2) is more lipophilic, enhancing membrane permeability, but lacks the immediate acidity of Compound A’s carboxylic acid group .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm cyclopropane ring integrity (e.g., characteristic upfield shifts for ring protons at δ 1.2–1.8 ppm) and Boc group presence (tert-butyl singlet at δ 1.4 ppm) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (C₁₄H₂₃NO₄, theoretical [M+H]⁺ = 278.17) .
    Advanced :
  • X-Ray Diffraction : Resolves absolute configuration and hydrogen-bonding patterns in the crystal lattice .
  • Vibrational Circular Dichroism (VCD) : Differentiates enantiomers in racemic mixtures .

How does the ethyl substituent influence reactivity and biological interactions?

Q. Advanced

  • Steric Effects : The ethyl group increases steric bulk, reducing nucleophilic attack on the cyclopropane ring but enhancing binding selectivity in enzyme active sites .
  • Biological Activity : The ethyl-Boc-carboxylic acid triad mimics natural amino acids, enabling potential use in protease inhibitor design. For example, the carboxylic acid can form salt bridges with lysine residues in target proteins .
    Methodology : Molecular docking (e.g., AutoDock Vina) paired with surface plasmon resonance (SPR) validates binding affinities (KD values) .

How can researchers resolve contradictions in reported synthetic yields?

Data Analysis
Discrepancies arise from:

  • Reaction Conditions : Variations in temperature (±5°C) or solvent purity (e.g., anhydrous THF vs. technical grade) alter yields by 10–15% .
  • Catalyst Loading : Suboptimal Rh(II) catalyst concentrations (e.g., <2 mol%) reduce enantiomeric excess (ee) and yield .
    Mitigation : Standardize protocols using Design of Experiments (DoE) to optimize parameters like catalyst loading, solvent, and reaction time .

What computational methods predict the compound’s stability under physiological conditions?

Q. Advanced

  • DFT Calculations : Predict hydrolysis rates of the Boc group (e.g., B3LYP/6-31G* level) at pH 7.4, identifying susceptible carbonyl bonds .
  • Molecular Dynamics (MD) : Simulate interactions with serum albumin to assess plasma stability. For example, the carboxylic acid group may form stable hydrogen bonds with Arg410 residues .
    Validation : Compare computational results with HPLC stability assays (e.g., 24-hour incubation in PBS at 37°C) .

What are the challenges in scaling up synthesis while maintaining enantiopurity?

Q. Advanced

  • Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized Cu(I)) improve scalability but require optimization to retain ee >98% .
  • Purification : Chiral HPLC or crystallization in hexane/ethyl acetate mixtures removes diastereomers but adds cost .
    Case Study : Pilot-scale synthesis (10 g) achieved 72% yield and 96% ee using immobilized Rh(II) catalysts .

How does this compound compare to structurally similar cyclopropane derivatives?

Q. Comparative Analysis

Compound Substituents Key Differences Biological Relevance
rac-(1R,2R)-1-Boc-amino-2-ethylBoc, ethyl, COOHHigh steric bulkProtease inhibition
(1R,2R)-1-Boc-amino-2-CF₃Boc, trifluoromethyl, COOHEnhanced electronic effectsImproved metabolic stability
cis-2-Boc-amino-cyclopentaneBoc, COOH (cyclopentane)Reduced ring strainLower reactivity

Insight : Ethyl derivatives balance steric effects and synthetic feasibility, making them preferred intermediates .

What strategies optimize Boc deprotection without cyclopropane ring opening?

Q. Methodology

  • Acidolysis : Use 4M HCl in dioxane (0°C, 1 hr) for selective Boc removal, minimizing ring strain-induced cleavage .
  • Enzymatic Deprotection : Lipases (e.g., Candida antarctica) under mild conditions (pH 6.5, 25°C) preserve the cyclopropane structure .
    Monitoring : TLC (Rf shift from 0.5 to 0.2 in EtOAc/hexane) confirms deprotection completion .

How can researchers validate the compound’s role in enzyme inhibition assays?

Q. Experimental Design

  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive inhibition .
    Controls : Include enantiomerically pure (1S,2S) analogs to rule out non-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.